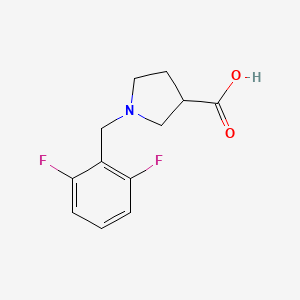

1-(2,6-二氟苄基)吡咯烷-3-羧酸

描述

Synthesis Analysis

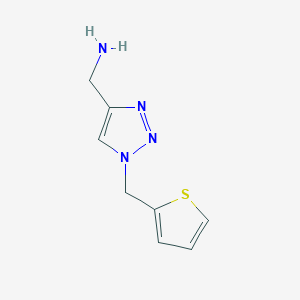

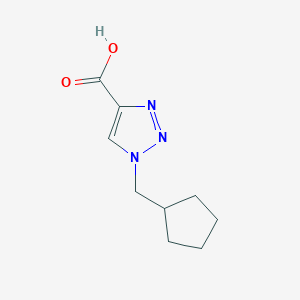

A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The copper catalysed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, reported in 2002 by the groups of Meldal and Sharpless revolutionised the field of triazole synthesis allowing for formation of these structures using a reliable, regioselective and high-yielding process .科学研究应用

金属有机骨架合成:赵等人(2020 年)利用相关化合物 1-(4-羧基苄基)-5-氧代-吡咯烷-2-羧酸合成了一种新型金属有机骨架 (MOF)。该 MOF 在染料吸附实验中显示出有希望的结果,特别是对于甲基橙,表明在环境修复和水处理中具有潜在应用。 (Zhao 等人,2020)。

手性助剂的合成:在不对称合成领域,Belokon' 等人(2002 年)报道了卤代取代的 (S)-N-(2-苯甲酰苯基)-1-苄基吡咯烷-2-甲酰胺的合成,它们在结构上与您感兴趣的化合物有关。这些手性助剂有效地用于 α-氨基酸的对映选择性合成。这项研究强调了此类化合物在促进对映体纯物质生产中的效用,这在药物制造中至关重要。 (Belokon' 等人,2002)。

有机合成中的 C-H 官能化:Kang 等人(2015 年)探索了环胺(包括与所讨论化合物结构类似的吡咯烷)的 C-H 官能化。他们的研究证明了此类化合物在与 α,β-不饱和羰基化合物进行氧化还原环化中的潜力,导致形成环稠合吡咯烷。这项研究增加了对有机合成过程的理解,特别是在制药和化学工业的背景下。 (Kang 等人,2015)。

抗菌剂合成:Chu 等人(1986 年)开发了芳基氟代-1,4-二氢-4-氧代-1,8-萘啶-3-羧酸,其中一种衍生物包含 3-氨基-1-吡咯烷基。这项研究与新型抗菌剂的开发有关,展示了此类化合物在药物化学中的重要性,特别是对于针对特定细菌感染。 (Chu 等人,1986)。

作用机制

Target of action

Pyrrolidine derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .

Biochemical pathways

Pyrrolidine derivatives have been found to influence various biochemical pathways .

Result of action

Pyrrolidine derivatives have been found to have various biological activities .

Action environment

The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

生化分析

Biochemical Properties

1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure is known to interact with enzymes involved in nucleotide biosynthesis, potentially inhibiting their activity . This interaction can lead to significant changes in the biochemical pathways within cells, affecting overall cellular function.

Cellular Effects

1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with nucleotide biosynthesis enzymes can lead to altered gene expression and disrupted cell signaling pathways . These changes can have profound effects on cellular function, potentially leading to cell death or altered cellular behavior.

Molecular Mechanism

The molecular mechanism of 1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with nucleotide biosynthesis enzymes can inhibit their activity, leading to reduced nucleotide levels and altered gene expression . This inhibition can disrupt cellular processes and lead to significant changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can remain stable for extended periods, allowing for prolonged effects on cells . Its degradation can lead to reduced efficacy and altered cellular responses over time.

Dosage Effects in Animal Models

The effects of 1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid can vary with different dosages in animal models. At low doses, the compound can have minimal effects on cellular function. At higher doses, it can lead to significant changes in cellular behavior and potentially toxic effects . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in nucleotide biosynthesis, affecting metabolic flux and metabolite levels . These interactions can lead to significant changes in cellular metabolism, potentially disrupting normal cellular function.

Transport and Distribution

The transport and distribution of 1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells . These interactions can influence the compound’s efficacy and overall impact on cellular function.

Subcellular Localization

1-(2,6-Difluorobenzyl)pyrrolidine-3-carboxylic acid can localize to specific subcellular compartments, affecting its activity and function. Targeting signals and post-translational modifications can direct the compound to specific organelles, influencing its interactions with biomolecules and overall cellular effects

属性

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-10-2-1-3-11(14)9(10)7-15-5-4-8(6-15)12(16)17/h1-3,8H,4-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRTUKMZCDDRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

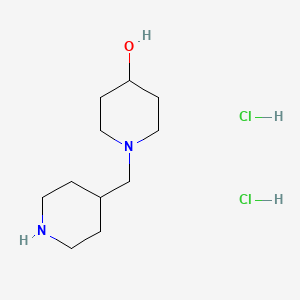

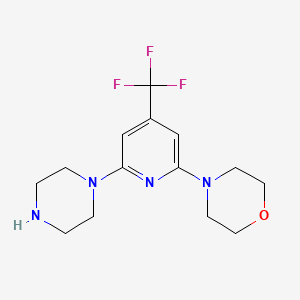

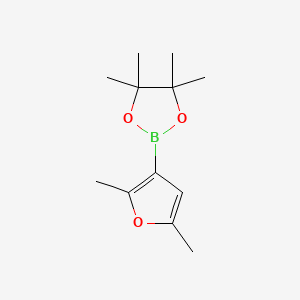

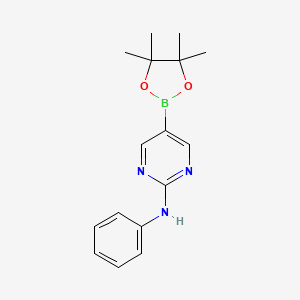

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466303.png)

![5-Nitro-2-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466304.png)

![3-[1-(4-Methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B1466312.png)

![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466320.png)